molecular formula C4H6ClNO B2833749 2-(Chloromethyl)-4,5-dihydro-1,3-oxazole CAS No. 13627-32-2

2-(Chloromethyl)-4,5-dihydro-1,3-oxazole

Cat. No. B2833749
CAS RN: 13627-32-2
M. Wt: 119.55
InChI Key: DZIFAUJSYXNYAR-UHFFFAOYSA-N
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Description

Compounds like “2-(Chloromethyl)-4,5-dihydro-1,3-oxazole” belong to a class of organic compounds known as oxazoles. Oxazoles are heterocyclic compounds containing an oxazole ring, which is a five-membered aromatic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of oxazoles typically consists of a five-membered ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms . The specific structure of “2-(Chloromethyl)-4,5-dihydro-1,3-oxazole” would depend on the positions of these atoms in the ring and the location of the chloromethyl group.


Chemical Reactions Analysis

Oxazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic and nucleophilic substitutions, and participate in cycloaddition reactions . The specific reactions of “2-(Chloromethyl)-4,5-dihydro-1,3-oxazole” would depend on its exact structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity . These properties are determined by the compound’s molecular structure. Without specific information on “2-(Chloromethyl)-4,5-dihydro-1,3-oxazole”, it’s difficult to provide an analysis of its physical and chemical properties.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the structure of the compound and its physicochemical properties. Without specific information on “2-(Chloromethyl)-4,5-dihydro-1,3-oxazole”, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for causing harm to humans and the environment . Without specific information on “2-(Chloromethyl)-4,5-dihydro-1,3-oxazole”, it’s difficult to provide an analysis of its safety and hazards.

Future Directions

The future directions for research on a compound depend on its potential applications and the current state of knowledge about it. For example, if “2-(Chloromethyl)-4,5-dihydro-1,3-oxazole” showed promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in clinical trials .

properties

IUPAC Name

2-(chloromethyl)-4,5-dihydro-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO/c5-3-4-6-1-2-7-4/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIFAUJSYXNYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4,5-dihydro-1,3-oxazole

CAS RN

13627-32-2
Record name 2-(chloromethyl)-4,5-dihydro-1,3-oxazole
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